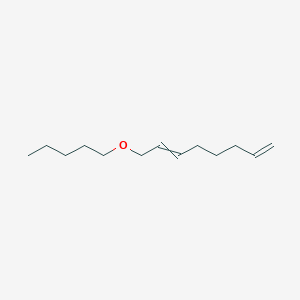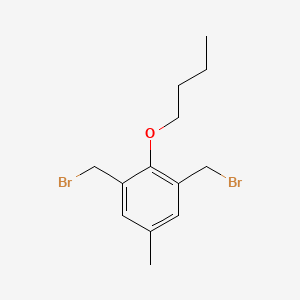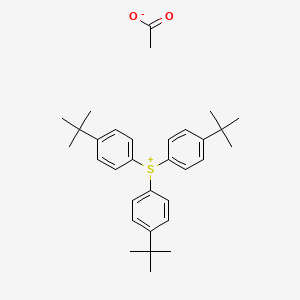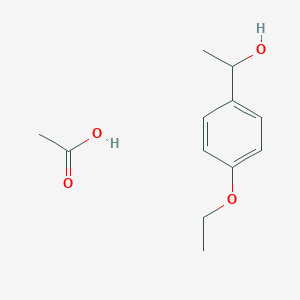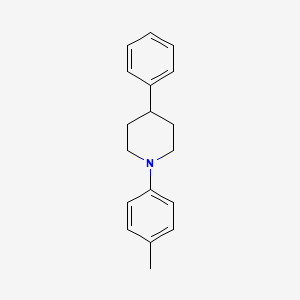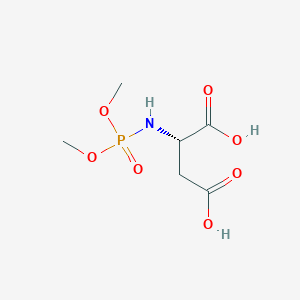![molecular formula C24H26O5 B14235027 Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate CAS No. 476437-67-9](/img/structure/B14235027.png)
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is an organic compound characterized by the presence of two benzyl groups attached to a central carbonyl group, along with a cycloheptyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate typically involves the reaction of benzyl alcohol with a suitable cycloheptyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed bis-alkoxycarbonylation reaction, where benzyl alcohol acts as both a nucleophile and a solvent . The reaction is carried out in the presence of carbon monoxide and an oxidant such as p-benzoquinone to regenerate the catalytic active species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate exerts its effects involves interactions with specific molecular targets. The central carbonyl group is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .
類似化合物との比較
Similar Compounds
Dibenzyl ketone: Similar structure but lacks the cycloheptyl ring.
Dibenzyl malonate: Contains two benzyl groups and a malonate ester, used in similar synthetic applications.
Uniqueness
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is unique due to the presence of the cycloheptyl ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
476437-67-9 |
|---|---|
分子式 |
C24H26O5 |
分子量 |
394.5 g/mol |
IUPAC名 |
dibenzyl 2-[(1S)-3-oxocycloheptyl]propanedioate |
InChI |
InChI=1S/C24H26O5/c25-21-14-8-7-13-20(15-21)22(23(26)28-16-18-9-3-1-4-10-18)24(27)29-17-19-11-5-2-6-12-19/h1-6,9-12,20,22H,7-8,13-17H2/t20-/m0/s1 |
InChIキー |
CKRQPGCTVMPTBD-FQEVSTJZSA-N |
異性体SMILES |
C1CCC(=O)C[C@H](C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CCC(=O)CC(C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
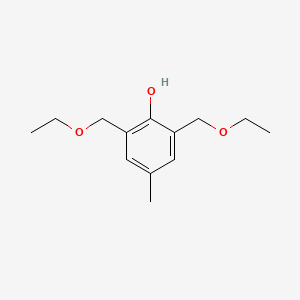
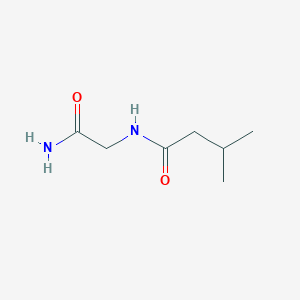
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
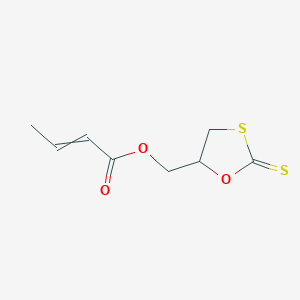
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
